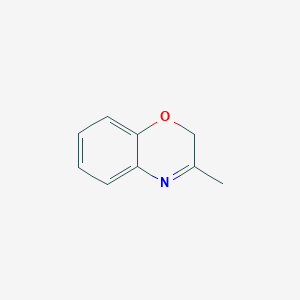
2H-1,4-Benzoxazine, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazine, 3-methyl- is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse biological and synthetic applications. The presence of both nitrogen and oxygen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 2H-1,4-Benzoxazine, 3-methyl- involves the reaction of o-aminophenols with phenacyl bromides in the presence of potassium carbonate (K₂CO₃) and water (H₂O) in an ionic liquid medium . This method is advantageous due to its high yield and environmentally benign conditions. Another common method involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazine, 3-methyl- typically involves large-scale synthesis using the aforementioned methods. The use of ionic liquids in industrial settings is particularly appealing due to their recyclability and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like acetyl chloride and aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and benzoxazine oxides .
Scientific Research Applications
2H-1,4-Benzoxazine, 3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.
Medicine: Investigated for its potential anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Employed in the synthesis of polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2H-1,4-Benzoxazine, 3-methyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity . The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Another benzoxazine derivative with similar biological activities.
3,4-Dihydro-2H-1,3-benzoxazine: Known for its use in polymer synthesis.
7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: Exhibits enhanced antimicrobial properties due to the presence of fluorine atoms.
Uniqueness
2H-1,4-Benzoxazine, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .
Properties
CAS No. |
55000-20-9 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-methyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H9NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5H,6H2,1H3 |
InChI Key |
GMSWGAOENMAHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



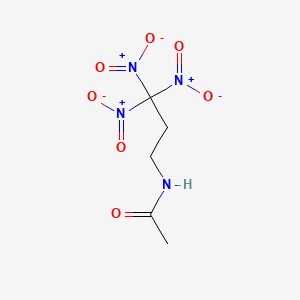
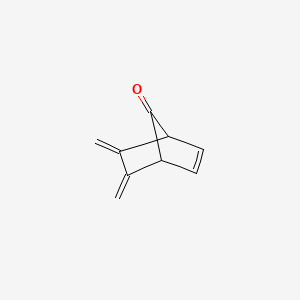

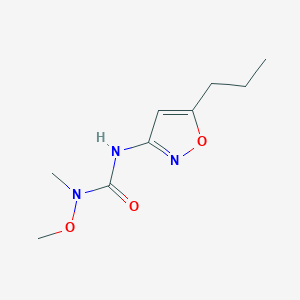
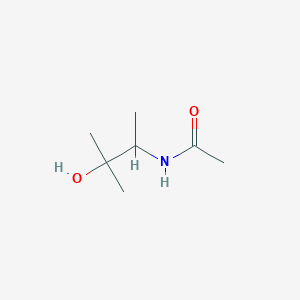
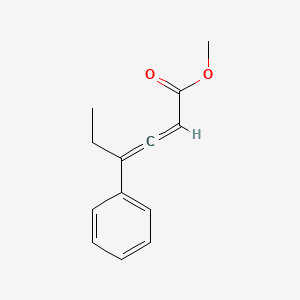
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
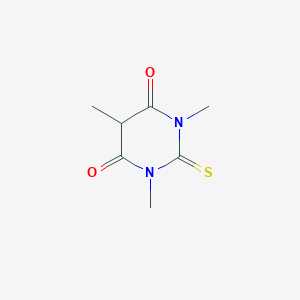
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)

